

In-Depth Technical Guide on Hexahydrophthalic Anhydride (CAS 85-42-7)

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Compound of Interest

Compound Name: Hexahydrophthalic anhydride

Cat. No.: B042101

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Hexahydrophthalic anhydride** (HHPA), a saturated cycloaliphatic anhydride. With the CAS number 85-42-7, HHPA is a significant compound in various industrial applications, primarily as a curing agent for epoxy resins. This document details its chemical and physical properties, synthesis, analytical methods, and key applications. Furthermore, it delves into the toxicological aspects, particularly its role as a hapten in inducing IgE-mediated allergic reactions, a crucial consideration for drug development professionals evaluating potential sensitizers.

Chemical and Physical Properties

Hexahydrophthalic anhydride is a white to off-white solid at room temperature with a low melting point, which allows it to be handled as a liquid for many applications. It is miscible with a range of organic solvents but has limited solubility in water, with which it slowly reacts to form hexahydrophthalic acid.^{[1][2]}

Property	Value
CAS Number	85-42-7
Molecular Formula	C ₈ H ₁₀ O ₃
Molecular Weight	154.16 g/mol
Appearance	White to off-white solid or clear, colorless viscous liquid
Melting Point	32-34 °C
Boiling Point	158 °C at 17 mmHg
Density	1.19 g/cm ³ at 40 °C
Flash Point	>230 °F (>110 °C)
Vapor Pressure	5.35 x 10 ⁻² mmHg
Solubility	Miscible with benzene, toluene, acetone, carbon tetrachloride, chloroform, ethanol, and ethyl acetate; slightly soluble in petroleum ether. Reacts with water.
Purity	> 99.0%

Synthesis of Hexahydrophthalic Anhydride

One common laboratory-scale synthesis of **hexahydrophthalic anhydride** involves the dehydration of cis-cyclohexane-1,2-dicarboxylic acid using a dehydrating agent such as oxalyl chloride.[1][3] Another industrial method involves the catalytic hydrogenation of tetrahydrophthalic anhydride.[4]

Experimental Protocol: Synthesis from cis-Cyclohexane-1,2-dicarboxylic Acid[1][3]

Materials:

- cis-Cyclohexane-1,2-dicarboxylic acid (1 mmol, 172 mg)

- Oxalyl chloride (1.2 mmol, 152 mg, 0.103 ml)
- Dry toluene (5 mL)
- N,N-Dimethylformamide (DMF), freshly distilled (1 drop)
- Diethyl ether
- Argon gas

Procedure:

- Combine cis-cyclohexane-1,2-dicarboxylic acid and oxalyl chloride in dry toluene in a reaction vessel.
- Add a single drop of freshly distilled DMF to the mixture.
- Purge the reaction vessel with argon gas.
- Heat the reaction mixture under stirring for 3 hours.
- After 3 hours, stop the stirring and allow any solids to settle.
- Decant the toluene solution and filter it.
- Evaporate the volatiles from the filtrate to obtain the crude product.
- Triturate the crude product with diethyl ether to induce crystallization and yield the purified **hexahydrophthalic anhydride**.



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Synthesis of **Hexahydrophthalic Anhydride**.

Analytical Methods

The determination of **hexahydrophthalic anhydride** in various matrices is crucial for industrial hygiene and quality control. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are common analytical techniques employed.

GC-MS Analysis Protocol for HHPA in Polyester Resins[5]

This method involves the derivatization of HHPA to its corresponding dicarboxylic acid and then to its methyl ester for GC-MS analysis.

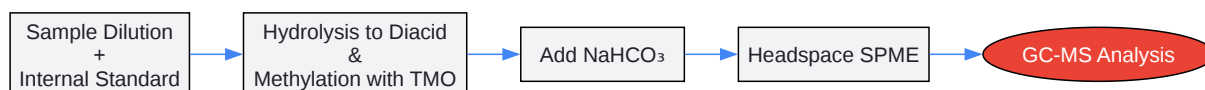
Materials:

- Unsaturated Polyester Resin (UPR) sample
- Internal Standard (IS): Cyclopentanecarboxylic acid in water (250 µg/mL)
- cis- and trans-HHPA methanolic solution (1 mg/mL) for calibration
- Sodium carbonate (Na_2CO_3)
- Trimethyloxonium tetrafluoroborate (TMO)
- Sodium bicarbonate (NaHCO_3)
- Sodium chloride (NaCl)
- 20 mL autosampler vials with magnetic stirring bars

Procedure:

- Transfer 2 mL of the diluted UPR sample into a 20 mL autosampler vial containing a magnetic stirring bar.
- Add 40 µL of the internal standard solution.

- For calibration, add appropriate volumes of the cis- and trans-HHPA methanolic solutions.
- To convert the anhydride to the diacid and then to the methyl ester, add approximately 20 mg of Na_2CO_3 while stirring.
- Within 4 minutes, add approximately 30 mg of solid TMO in two portions.
- After 1 minute, neutralize the solution with about 15 mg of NaHCO_3 . Repeat this step.
- For headspace solid-phase microextraction (HS-SPME), add 0.5 g of NaCl to the vial.
- Process the vials for HS-SPME and subsequent GC-MS analysis.



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GC-MS Analysis Workflow for HHPA.

HPLC Analysis[6][7]

A reverse-phase HPLC method can be used for the analysis of **hexahydrophthalic anhydride**.

Chromatographic Conditions:

- Column: Newcrom R1 or equivalent reverse-phase column
- Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.
- Detection: UV or MS

Core Applications

The primary application of **hexahydrophthalic anhydride** is as a curing agent or hardener for epoxy resins. The resulting cured epoxy resins exhibit excellent mechanical strength, high-temperature stability, and superior electrical insulation properties.

Epoxy Resin Curing

The curing of epoxy resins with anhydrides is a complex process involving the ring-opening of both the anhydride and the epoxy groups, leading to the formation of a highly cross-linked polyester network.^[5] This reaction is often catalyzed by a tertiary amine or an imidazole.

General Protocol for Epoxy Resin Curing with HHPA

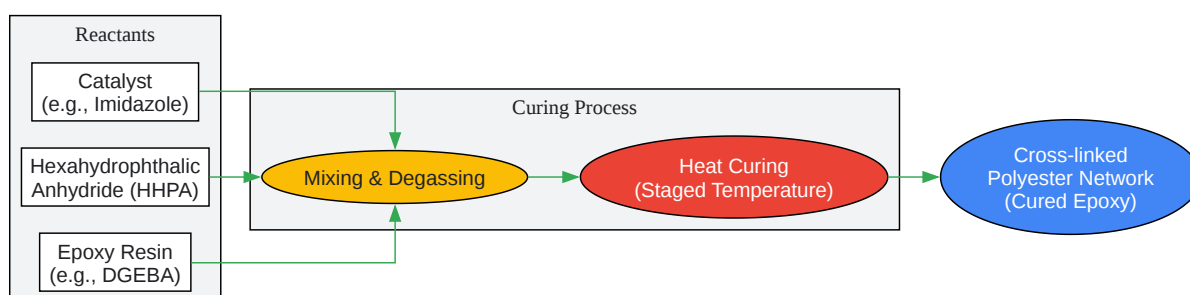
Materials:

- Liquid epoxy resin (e.g., Diglycidyl ether of Bisphenol A, DGEBA)
- **Hexahydrophthalic anhydride (HHPA)**
- Accelerator/Catalyst (e.g., 2-ethyl-4-methyl imidazole)
- Mixing container (plastic, metal, or wax-free paper)
- Mold for casting

Procedure:

- **Formulation Calculation:** The stoichiometric ratio of anhydride to epoxy is crucial for optimal properties. The amount of anhydride is typically calculated in parts per hundred parts of resin (phr).
- **Mixing:** Gently heat the epoxy resin to reduce its viscosity. Add the calculated amount of molten HHPA to the epoxy resin and mix thoroughly. Add the accelerator and continue mixing until a uniform mixture is achieved.
- **Degassing:** Place the mixture in a vacuum chamber to remove any entrapped air bubbles.
- **Curing:** Pour the degassed mixture into a preheated mold. The curing is typically performed in stages. A representative curing cycle could be:
 - Initial cure: 1-2 hours at 100°C.
 - Post-cure: 3-8 hours at 130-150°C.

- **Cooling:** Allow the cured product to cool down slowly to room temperature to minimize internal stresses.



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General scheme for epoxy resin curing with HHPA.

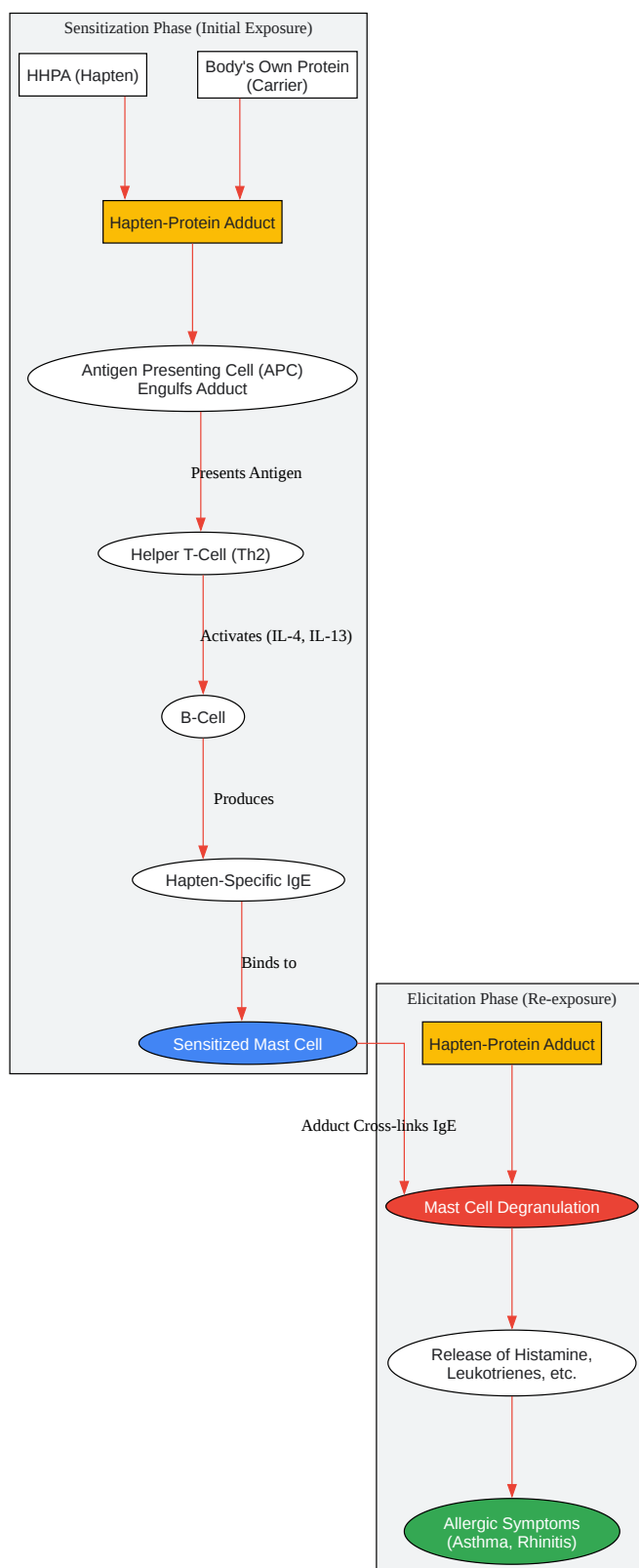
Toxicological Profile and Allergic Sensitization

Hexahydrophthalic anhydride is a known skin and respiratory sensitizer. For drug development professionals, understanding the mechanism of sensitization is critical, as similar mechanisms can be involved in drug-induced allergies. HHPA acts as a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.^[6]

Mechanism of IgE-Mediated Allergic Response

- **Hapten-Protein Adduct Formation:** Upon exposure, the reactive anhydride ring of HHPA can open and covalently bind to nucleophilic groups (e.g., amino groups of lysine residues) on endogenous proteins, forming a hapten-protein conjugate.
- **Sensitization Phase:**
 - Antigen-presenting cells (APCs), such as dendritic cells, take up and process the hapten-protein conjugate.

- The APCs present peptides derived from the carrier protein, now modified by the hapten, to naïve T-helper (Th) cells via MHC class II molecules.
- The Th cells differentiate into Th2 cells, which release cytokines like IL-4 and IL-13.
- These cytokines stimulate B cells to undergo class switching and produce hapten-specific IgE antibodies.
- The secreted IgE antibodies bind to high-affinity FcεRI receptors on the surface of mast cells and basophils, sensitizing the individual.^{[7][8]}
- Elicitation Phase (Re-exposure):
 - Upon subsequent exposure, HHPA again forms hapten-protein conjugates.
 - These conjugates cross-link the IgE antibodies bound to the surface of mast cells and basophils.
 - This cross-linking triggers the degranulation of these cells, leading to the release of inflammatory mediators such as histamine, leukotrienes, and prostaglandins.
 - The release of these mediators results in the clinical symptoms of an allergic reaction, which can include rhinitis, asthma, and urticaria.^[7]



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IgE-mediated allergic response to HHPA.

Safety and Handling

Hexahydrophthalic anhydride is classified as a hazardous substance. It can cause serious eye damage and may cause an allergic skin reaction or asthma-like symptoms if inhaled. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this chemical. Work should be conducted in a well-ventilated area.

Conclusion

Hexahydrophthalic anhydride is a versatile chemical with significant applications, particularly in the polymer industry as an epoxy curing agent. Its well-defined chemical properties contribute to the high performance of the materials it is used to produce. However, its potential to act as a sensitizer necessitates careful handling and a thorough understanding of its toxicological profile. For professionals in drug development, the mechanism of hapten-induced sensitization by HHPA serves as a relevant model for understanding and predicting potential allergic reactions to new chemical entities. Further research into bio-based alternatives and safer handling protocols will continue to be an important area of study.

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